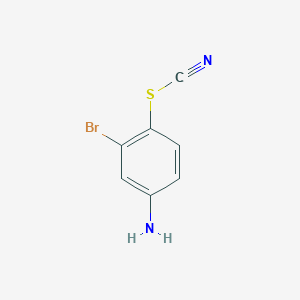

3-Bromo-4-thiocyanatoaniline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-amino-2-bromophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPDBNWAJPCNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649139 | |

| Record name | 4-Amino-2-bromophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16582-78-8 | |

| Record name | 4-Amino-2-bromophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of Thiocyanatoaniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 3-Bromo-4-thiocyanatoaniline has been reported, providing definitive confirmation of its aromatic and amine protons. In a study by Dass (2022), the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 500 MHz spectrometer. byu.edu The analysis revealed three distinct signals in the aromatic region and a broad singlet corresponding to the amine protons. byu.edu The assignments are detailed in the table below.

A separate study by Khazaei et al. (2012) reported the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), showing a multiplet for the aromatic protons between δ 7.23–7.50 ppm and singlets at 6.65 ppm (aromatic) and 4.12 ppm (amine). researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ byu.edu

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.53 | Doublet (d) | 8.6 | 1H, Aromatic |

| 7.04 | Doublet (d) | 2.5 | 1H, Aromatic |

| 6.69 | Doublet of doublets (dd) | 8.6, 2.5 | 1H, Aromatic |

Data sourced from a 500 MHz spectrum in DMSO-d₆.

While research indicates that this compound has been characterized using Carbon-13 (¹³C) NMR spectroscopy, the specific chemical shift data for the carbon atoms are not detailed in the available literature. byu.eduresearchgate.net This analysis would typically reveal the distinct signals for the six aromatic carbons and the carbon of the thiocyanate (B1210189) group.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound confirms the presence of both the thiocyanate (-SCN) and aniline (B41778) (-NH₂) moieties. researchgate.net The characteristic stretching vibrations (ν) are summarized below.

Table 2: Infrared (IR) Spectroscopic Data for this compound researchgate.net

| Absorption Band (ν) cm⁻¹ | Functional Group |

|---|---|

| 3376 | -NH₂ (asymmetric stretch) |

| 3233 | -NH₂ (symmetric stretch) |

Spectrum recorded using a Potassium Bromide (KBr) pellet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. While studies involving the synthesis of this compound have been conducted, specific mass spectrometry data, such as the molecular ion peak and fragmentation pattern, are not available in the referenced literature.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. Although HRMS was utilized for the characterization of other novel compounds in studies where this compound was a starting material, the specific HRMS data for this compound itself is not reported in the cited literature. byu.edu

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound, providing precise bond lengths, bond angles, and conformational details. A review of the available scientific literature indicates that no single crystal X-ray diffraction studies have been reported for this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

Reactivity and Synthetic Transformations of 3 Bromo 4 Thiocyanatoaniline

Chemical Transformations of the Thiocyanate (B1210189) (-SCN) Moiety

The thiocyanate group is a pseudohalogen and a highly versatile functional group. jchemlett.com It can participate in various reactions, including conversions to other sulfur-containing functionalities and cyclization reactions to form heterocyclic systems. jchemlett.com

The thiocyanate group can be converted into a thioether (sulfide) through cleavage of the S-CN bond followed by alkylation. While direct S-alkylation of the thiocyanate is not typical, it can be readily transformed into a thiolate anion, which is then alkylated. For instance, a related compound, 2-nitro-4-thiocyanatoaniline, is used in the synthesis of 2-nitro-4-(propylthio)aniline. This process involves salification with sodium hydroxide, followed by alkylation with bromopropane. A similar principle can be applied to 3-bromo-4-thiocyanatoaniline.

The general process involves the reduction of the thiocyanate to a thiol or thiolate, which then acts as a nucleophile. Methylation to form methyl thioethers is a common transformation, often starting from thiocyanate salts which are then treated with a methylating agent. foodb.ca

Table 1: Representative Alkylation of Aryl Thiocyanates

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Nitro-4-thiocyanatoaniline | 1. NaOH, n-propanol 2. Bromopropane | 2-Nitro-4-(propylthio)aniline | |

| Thiocyanate Salts (General) | Methylating Agent (e.g., Methyl Iodide) | Methyl Thioether | foodb.ca |

The thiocyanate and adjacent amino group in this compound are ideally positioned for the synthesis of fused heterocyclic systems like benzothiazoles.

Benzothiazoles: Substituted 2-thiocyanatoanilines can be directly converted into 2-aminobenzothiazole (B30445) derivatives. A common method involves intramolecular cyclization under acidic conditions. For example, refluxing a substituted 2-thiocyanatoaniline with concentrated hydrochloric acid and water yields the corresponding 2-aminobenzothiazole derivative. researchgate.net In this reaction, the thiocyanate group is attacked by the adjacent protonated amino group, leading to cyclization and formation of the benzothiazole (B30560) ring. In some cases, thiocyanation of anilines can lead to an in-situ cyclization to produce 1,3-benzothiazol-2-amines. acs.org

Thiazoles: The synthesis of thiazoles often proceeds via the well-known Hantzsch synthesis, which involves the condensation of an α-haloketone with a compound containing a thioamide moiety. nih.govencyclopedia.pub The thiocyanate group of this compound can be converted into a thiourea (B124793) derivative by reaction with an amine. This intermediate can then undergo the Hantzsch cyclization with an α-haloketone to yield a highly substituted aminothiazole. nih.govencyclopedia.pub

Table 2: Heterocycle Synthesis from Aryl Thiocyanates

| Reaction Type | Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Benzothiazole Synthesis | Substituted 2-Thiocyanatoaniline | Conc. HCl, H₂O, Reflux | 2-Aminobenzothiazole derivative | researchgate.net |

| Thiazole (B1198619) Synthesis (Hantzsch) | Aryl Thiourea (from Aryl Thiocyanate) | α-Haloketone | 2-Aminothiazole (B372263) derivative | nih.govencyclopedia.pub |

The thiocyanate group is a precursor to a variety of other sulfur-containing functional groups. jchemlett.com

Thiols: Aryl thiocyanates can be reduced to the corresponding thiols (thiophenols). A general method for this transformation is catalytic hydrogenolysis using a Group VIII metal catalyst, such as palladium on carbon, often modified with another metal like tin. google.com

Disulfides: Symmetrical disulfides can be synthesized from organic thiocyanates through reductive dimerization. acs.org Reagents like tetrathiomolybdate (B108656) can mediate this conversion. acs.org Alternatively, treatment with a poly-ionic resin in an aqueous medium provides a metal-free route to disulfides from thiocyanates. researchgate.net

Thioesters: Aryl thiocyanates can be used to prepare thioesters. One reported method involves the reaction of a carboxylic acid with an aryl thiocyanate in the presence of tri-n-butylphosphine. acs.org More recent methods describe the synthesis of thiocyano-thioesters from aryl thiocyanates and cyclic thioacetals under visible light photocatalysis. nih.govresearchgate.netchemrxiv.org

Formation of Sulfur-Containing Heterocyclic Compounds (e.g., Thiazoles, Benzothiazoles)

Chemical Transformations of the Bromine (-Br) Substituent

The bromine atom attached to the aromatic ring of this compound provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.

The carbon-bromine bond is a standard handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. Aryl bromides are common substrates for this reaction. It is expected that the bromine atom of this compound would readily participate in Suzuki coupling with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, CsF). mdpi.comresearchgate.netnih.gov This would allow for the synthesis of biaryl compounds or styrenyl derivatives while retaining the thiocyanate and amino functionalities.

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a new carbon-carbon bond, typically with high trans selectivity. organic-chemistry.org The bromine substituent in this compound can act as the halide component, reacting with various alkenes (e.g., styrene, acrylates) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base. nih.govrug.nl This provides a pathway to introduce vinyl groups onto the aromatic ring.

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Type | Reference (General) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 4-Amino-3-aryl-phenylthiocyanate | mdpi.comnih.gov |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / Base | 4-Amino-3-vinyl-phenylthiocyanate | organic-chemistry.orgnih.gov |

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), particularly those located at the ortho and para positions relative to the leaving group. wikipedia.orgbyjus.com

In this compound, the bromine atom is the leaving group. The thiocyanate group (-SCN) is moderately electron-withdrawing and is located para to the bromine, which would activate the ring for nucleophilic attack. However, the primary amino group (-NH₂) is a strong electron-donating group and is located meta to the bromine. Electron-donating groups deactivate the ring towards nucleophilic attack.

Due to the deactivating effect of the amino group, SNA_r at the bromine-substituted carbon is generally unfavorable under standard conditions. The reaction typically requires highly activated substrates, such as those containing powerful EWGs like nitro groups, and strong nucleophiles. byjus.comyoutube.com Therefore, while theoretically possible, displacing the bromine via an SNA_r mechanism would likely require harsh reaction conditions and may not be as efficient as the transformations involving the thiocyanate group or palladium-catalyzed cross-coupling at the bromine site.

Involvement in Cross-Coupling Reactions

Reactivity of the Amine (-NH2) Group

The amine group in this compound is a primary aromatic amine. Its reactivity is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The bromine atom and the thiocyanate group are both electron-withdrawing, which can modulate the nucleophilicity of the amine. Nevertheless, the lone pair of electrons on the nitrogen atom allows it to readily engage in reactions typical of primary arylamines.

Formation of Derivatives (e.g., Thioureas)

The primary amine group of this compound can be converted into a variety of derivatives, with thioureas being a notable example. The synthesis of N,N'-disubstituted thioureas is a common transformation. youtube.com This typically involves the reaction of an amine with an isothiocyanate. youtube.com While direct reaction of this compound to form a thiourea is not extensively documented in dedicated studies, the general principles of amine chemistry suggest its capability to react with isothiocyanates to yield the corresponding thiourea derivatives.

Alternatively, primary amines can be converted into isothiocyanates, which then react with another amine to form a thiourea. organic-chemistry.org This two-step process provides a versatile route to a wide range of substituted thioureas. The amine group can also react with other thiocarbonylating agents to afford thiourea structures. These reactions underscore the utility of the amine as a handle for further molecular elaboration.

Cyclization Reactions

The amine group of this compound is strategically positioned to participate in intramolecular cyclization reactions, leading to the formation of heterocyclic compounds, particularly benzothiazoles. The synthesis of 2-aminobenzothiazoles often proceeds through an aniline (B41778) precursor. nih.gov

A classic method for synthesizing 2-aminobenzothiazoles involves the reaction of a 4-substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid. nih.gov In this reaction, the aniline is first thiocyanated at the position ortho to the amine group. The resulting ortho-thiocyanatoaniline intermediate then undergoes intramolecular cyclization, where the amine nitrogen attacks the carbon of the thiocyanate group to form the thiazole ring. nih.govresearchgate.net

Given that this compound already possesses the necessary thiocyanate group ortho to a bromine atom and meta to the amine, it represents an activated intermediate for such cyclizations. Research has indicated the use of this compound as a precursor in the synthesis of 2-aminobenzothiazole derivatives. byu.edu The process involves the intramolecular cyclization of this compound, where the amine group attacks the electrophilic carbon of the thiocyanate group. researchgate.net This reaction leads to the formation of a 6-bromo-2-aminobenzothiazole structure, demonstrating a key reactivity pathway for the amine group in this molecule. The development of one-pot methods for such transformations aims to improve efficiency by forming the 2-aminobenzothiazole products in situ from the corresponding anilines without isolating the thiourea intermediates. byu.edu

Computational and Theoretical Studies on Thiocyanatoanilines

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for investigating the electronic structure of molecules. ajchem-a.com For a compound like 3-Bromo-4-thiocyanatoaniline, these calculations can determine its optimized molecular geometry, including bond lengths and angles, and provide a detailed picture of its electronic properties.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (Egap) is a crucial parameter for predicting a molecule's chemical reactivity and kinetic stability. irjweb.comwuxibiology.com A smaller gap generally suggests higher reactivity, as less energy is required for electronic excitation. irjweb.comwuxibiology.com

For instance, in a related compound, 2-nitro-4-thiocyanatoaniline, DFT calculations were used to model its FMOs. The results showed that the LUMO was localized on the nitro group, correctly identifying it as a primary site for electrophilic attack. Similarly, for this compound, the distribution of HOMO and LUMO densities would reveal the most probable sites for nucleophilic and electrophilic reactions, respectively. The electron-withdrawing nature of the bromo and thiocyanato groups, combined with the electron-donating amino group, creates a complex electronic environment that can be precisely mapped using these computational methods.

Global reactivity descriptors, which provide quantitative measures of reactivity, can also be derived from HOMO and LUMO energies. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). ajchem-a.com Such parameters are invaluable for comparing the reactivity of different thiocyanatoaniline derivatives and for designing new synthetic pathways.

| Methodology | Description | Typical Application |

|---|---|---|

| DFT Functionals | ||

| B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT. It is widely used for its balance of accuracy and computational cost. | Geometry optimization, frequency calculations, FMO analysis. mdpi.com |

| M06-2X | A high-nonlocality functional that is good for main-group thermochemistry, kinetics, and noncovalent interactions. | Predicting reactivity and reaction barriers. |

| Basis Sets | ||

| 6-31G(d,p) | A Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to describe electron distribution more accurately. | Initial geometry optimizations and electronic structure calculations. |

| 6-311++G(d,p) | A more extensive basis set that includes diffuse functions (++) on both heavy and hydrogen atoms, which are important for describing anions and weak interactions. | High-accuracy energy calculations, NMR predictions, and analysis of non-covalent interactions. irjweb.com |

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, chemists can construct a detailed potential energy surface for a proposed reaction. researchgate.net This allows for the validation of experimentally proposed mechanisms or the prediction of new, more favorable pathways.

For the synthesis of thiocyanatoanilines, computational studies can clarify the nature of the thiocyanating agent and the mechanism of electrophilic substitution. For example, a suggested mechanism for the thiocyanation of anilines involves the in situ generation of an electrophilic thiocyanate (B1210189) precursor, N-thiocyanatosuccinimide (NTS), from N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN). mdpi.comsemanticscholar.org The amino group of the aniline (B41778) activates the aromatic ring, directing the electrophilic attack of the thiocyanate species. mdpi.comsemanticscholar.org DFT calculations can model this entire process, confirming the structures of intermediates and calculating the activation energies for each step to determine the rate-limiting step.

Furthermore, computational studies have been used to support mechanisms for subsequent reactions of thiocyanatoanilines. In the synthesis of benzothiazoles from thiobenzanilides (which can be derived from thiocyanatoanilines), DFT calculations have provided crucial support for the proposed photochemical reaction mechanisms. chemrxiv.org Similarly, computational investigations into the cyanation of thiols to form thiocyanates have pointed towards a low-energy concerted transition state, providing clarity on the reaction dynamics. epfl.ch These examples underscore the capability of computational modeling to provide detailed mechanistic insights that are essential for optimizing reaction conditions and expanding the synthetic utility of compounds like this compound.

Regioselectivity and Reaction Pathway Analysis

A significant challenge in the synthesis of substituted aromatic compounds is controlling regioselectivity—the preferential reaction at one position over others. Computational chemistry offers robust methods to predict and explain the regiochemical outcomes of reactions involving this compound and its precursors.

The directing effects of the substituents on the aniline ring (amino, bromo, and thiocyanato) determine the position of further electrophilic or nucleophilic attack. The amino group is a strong activating group and is ortho-, para-directing, while the bromo and thiocyanato groups are deactivating and generally meta-directing relative to themselves, but their influence on the activated ring is complex.

Computational analysis can quantify the reactivity of each atomic site on the aromatic ring. Methods used for this purpose include:

Fukui Functions: These functions analyze the change in electron density at a specific point in the molecule when an electron is added or removed, indicating the most likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the electron density surface of a molecule. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas prone to nucleophilic attack. irjweb.com

Activation Energy Calculations: By modeling the transition states for attack at different positions (e.g., ortho vs. meta to the amino group), the activation energy (Ea) for each pathway can be calculated. The pathway with the lower activation energy is predicted to be the major product. For example, in the nitration of 4-thiocyanatoaniline, DFT calculations revealed a lower activation energy for nitration at the 2-position (ortho to the amino group), explaining the observed regioselectivity.

These computational approaches have been successfully applied to explain the regioselectivity in various reactions of anilines and other activated arenes. rsc.orgnih.gov For this compound, such analyses would be critical in predicting the outcome of further functionalization, guiding synthetic efforts to produce specific isomers.

| Position of Attack | Controlling Factors | Predicted Outcome based on Computational Models | Relevant Computational Metric |

|---|---|---|---|

| Ortho to -NH₂ (C2) | Strong activation by the amino group; potential steric hindrance from the adjacent bromine atom. | Potentially favored due to strong electronic activation. | Low activation energy (Ea); High Fukui function value (f⁻). |

| Ortho to -NH₂ (C6) | Strong activation by the amino group; less steric hindrance than the C2 position. | Highly likely to be a major product in electrophilic substitution. | Lowest activation energy (Ea); Highest Fukui function value (f⁻); Most negative MEP region. |

| Meta to -NH₂ (C5) | Electronically disfavored due to the directing effect of the amino group. | Predicted to be a minor product or not formed. | High activation energy (Ea); Low Fukui function value (f⁻). |

Future Research Directions and Emerging Applications in Synthetic Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of thiocyanatoanilines is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. pharmafeatures.com Research has shifted from traditional methods, which often use toxic reagents and solvents, towards more benign and efficient alternatives. mdpi.commdpi.com

A notable eco-friendly approach involves the electrophilic thiocyanation of anilines using N-bromosuccinimide (NBS) and potassium thiocyanate (B1210189) (KSCN) in ethanol (B145695), a greener solvent. mdpi.comresearchgate.net This method proceeds efficiently at room temperature, offering high yields and regioselectivity. mdpi.comsemanticscholar.org Other sustainable strategies that have been developed include:

Photochemical Methods : Utilizing visible light, such as violet LED irradiation, in the presence of an oxidant like potassium persulfate (K₂S₂O₈) to generate the thiocyanating species in situ. researchgate.netresearchgate.net This approach is atom-economical and avoids harsh reagents. researchgate.net

Singlet Oxygen-Mediated Synthesis : A green photochemical protocol that uses singlet oxygen to mediate the formation of the thiocyanate radical (•SCN) from ammonium (B1175870) thiocyanate (NH₄SCN). acs.org This process uses low-energy visible light and oxygen as the oxidant, with water as the only byproduct. acs.org

Aqueous Media Catalysis : Citric acid has been identified as an effective, biodegradable, and trifunctional organocatalyst for the thiocyanation of anilines in water, using hydrogen peroxide as a green oxidant. researchgate.net

Ultrasonic-Assisted Synthesis : The use of ultrasound in conjunction with reusable, silica-supported Brønsted acids like SiO₂-HClO₄ and SiO₂-KHSO₄ significantly reduces reaction times for the thiocyanation of anilines with NH₄SCN. ijacskros.com

Mechanochemistry : Ball-milling offers a solvent-free method for thiocyanation. nih.gov This technique uses ammonium persulfate and ammonium thiocyanate, often with silica (B1680970) as a grinding auxiliary, to produce aryl thiocyanates at room temperature with short reaction times and no need for complex workup procedures. nih.govacs.org

Table 1: Comparison of Sustainable Synthetic Methods for Thiocyanatoanilines

| Methodology | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| NBS/KSCN in Ethanol | N-bromosuccinimide, Potassium thiocyanate, Ethanol, Room temperature | Eco-friendly solvent, High efficiency and yield, Simple procedure | mdpi.comresearchgate.net |

| Photochemical Oxidation | KSCN, K₂S₂O₈, Violet LED irradiation | Benign, Atom-economic, Metal-free | researchgate.net |

| Singlet Oxygen Mediation | NH₄SCN, O₂, Visible light, Trifluoroacetic acid | Uses O₂ as oxidant, Water is the only byproduct, No toxic photocatalysts | acs.org |

| Aqueous Organocatalysis | KSCN, Citric acid, H₂O₂, Water | Uses water as solvent, Biodegradable catalyst, Mild conditions | researchgate.net |

| Ultrasonic-Assisted Synthesis | NH₄SCN, SiO₂-HClO₄ or SiO₂-KHSO₄, Ultrasound | Reduced reaction times, Reusable catalyst | ijacskros.com |

| Mechanochemistry (Ball-Milling) | (NH₄)₂S₂O₈, NH₄SCN, Silica, Solvent-free | Solvent-free, Short reaction times, No workup, Room temperature | nih.govacs.org |

Exploration of Novel Catalytic Systems and Reagents

The development of new reagents and catalysts is crucial for improving the efficiency and selectivity of thiocyanation reactions. While classical methods often relied on unstable or toxic reagents like thiocyanogen (B1223195), (SCN)₂, modern research focuses on safer and more reactive alternatives. mdpi.com

One area of exploration is the in-situ generation of the electrophilic thiocyanating agent. A widely used system is the combination of an alkali metal thiocyanate (KSCN or NH₄SCN) with an oxidant. mdpi.com Various oxidants and catalytic systems have been investigated:

N-halosuccinimides : N-bromosuccinimide (NBS) is commonly used with KSCN to generate an electrophilic bromine thiocyanate or N-thiocyanatosuccinimide intermediate. mdpi.comresearchgate.net

Persulfates : Potassium persulfate (K₂S₂O₈) or ammonium persulfate are effective oxidants used in photochemical and mechanochemical methods. researchgate.netnih.gov

Hypervalent Iodine Reagents : These compounds have been used for the nucleophilic thiocyanation of certain aromatic systems. semanticscholar.org

Iron(III) Chloride : FeCl₃ has been shown to be an effective catalyst for the regioselective C–H thiocyanation of arenes using N-thiocyanatosaccharin as the thiocyanating agent. acs.org

Brønsted Acids : Reusable, silica-supported acids like perchloric acid (SiO₂-HClO₄) and potassium bisulfate (SiO₂-KHSO₄) can catalyze the reaction between anilines and ammonium thiocyanate. ijacskros.com

Organocatalysts : Simple organic molecules like citric acid can effectively catalyze thiocyanation in aqueous media. researchgate.net

Novel electrophilic thiocyanating reagents have also been synthesized to offer enhanced reactivity and stability. An example is N-thiocyanato-dibenzenesulfonimide , which provides a more reactive source for the thiocyanate group. rsc.org

Table 2: Overview of Catalytic Systems and Reagents for Thiocyanation

| Catalyst/Reagent System | Thiocyanate Source | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | KSCN | Electrophilic | In-situ generation of electrophile; Mild conditions | mdpi.comresearchgate.netsemanticscholar.org |

| Iron(III) Chloride (FeCl₃) | N-thiocyanatosaccharin | Catalytic C-H Functionalization | High regioselectivity for arenes | acs.org |

| Potassium Persulfate (K₂S₂O₈) | KSCN | Photochemical/Mechanochemical | Metal-free; Green oxidant | researchgate.netnih.gov |

| Citric Acid | KSCN | Organocatalysis | Biodegradable; Works in aqueous media with H₂O₂ | researchgate.net |

| Silica-Supported Acids (SiO₂-HClO₄) | NH₄SCN | Heterogeneous Catalysis | Reusable catalyst; Can be enhanced by ultrasound | ijacskros.com |

| N-Thiocyanato-dibenzenesulfonimide | - | Electrophilic | Stable, reactive thiocyanating agent | rsc.org |

Role in the Synthesis of Complex Organic Molecules

The thiocyanate functional group is a versatile synthon, serving as a gateway to numerous other sulfur-containing moieties. mdpi.comresearchgate.netsemanticscholar.org This makes 3-Bromo-4-thiocyanatoaniline a valuable building block for synthesizing more complex organic molecules, particularly those with applications in pharmaceuticals and agrochemicals. chemimpex.com

The thiocyanate group can be transformed into a variety of other functionalities, including:

Thiols mdpi.comresearchgate.net

Sulfides (Thioethers) mdpi.comresearchgate.netgoogle.com

Disulfides mdpi.comresearchgate.net

Sulfonyl chlorides mdpi.comresearchgate.net

Sulfur-containing heterocycles mdpi.comresearchgate.net

A specific application is the synthesis of substituted thioanilines. For instance, this compound can be readily converted to 3-bromo-4-(methylthio)aniline by reaction with methyl iodide in the presence of a base like sodium hydroxide. google.com This transformation highlights the utility of the thiocyanate group as a precursor to thioethers, which are important structural motifs in many biologically active compounds.

Furthermore, research has shown that thiocyanation of C-4-substituted anilines can lead to the formation of 1,3-benzothiazol-2-amines through a cyclization reaction. nih.gov This suggests a potential pathway for this compound to act as a precursor for bicyclic heterocyclic systems, expanding its role in the synthesis of diverse molecular scaffolds. The compound's reactivity makes it a key intermediate for creating novel compounds with potentially enhanced biological activity or material properties. chemimpex.com

Investigation of Thiocyanatoaniline Derivatives as Building Blocks for Advanced Materials

Aryl thiocyanates, including derivatives of this compound, are recognized as important building blocks not only for pharmaceuticals but also for the development of functional materials. acs.org The organosulfur component is a common feature in materials designed for applications in electronics and materials science. nih.gov

Future research is expected to focus on harnessing the unique electronic and structural properties of thiocyanatoanilines to create novel polymers and advanced materials. The presence of the thiocyanate group, the amino group, and the bromine atom on the aromatic ring provides multiple reaction sites for polymerization or modification.

Potential areas of investigation include:

Conducting Polymers : Polyaniline is a well-known conducting polymer. The synthesis of polymers from substituted anilines like this compound could lead to new materials with tailored electronic properties. The sulfur atom from the thiocyanate group could be incorporated into the polymer backbone or side chains to influence conductivity, stability, and processability.

Functional Materials : The conversion of the thiocyanate group into other functionalities, such as thioethers or disulfides, allows for the creation of materials with specific properties. For example, disulfide bonds can introduce redox activity or self-healing capabilities into a polymer network.

Precursors for Sulfur-Containing Scaffolds : As versatile precursors, aryl thiocyanates facilitate the synthesis of various sulfur-containing compounds that are useful for developing new materials. acs.org The ability to construct C-S bonds efficiently is critical in materials science for applications ranging from organic electronics to advanced coatings.

While specific examples of advanced materials derived directly from this compound are still emerging, its potential as a versatile monomer and synthetic intermediate positions it as a compound of interest for future materials science research. acs.org

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Bromo-4-thiocyanatoaniline, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) of 3-bromo-4-fluoroaniline or analogous precursors using thiocyanate ions (SCN⁻) under controlled conditions. Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance thiocyanate incorporation while suppressing hydrolysis or dimerization. Use anhydrous conditions to avoid side reactions with moisture .

- Key Variables : Catalyst choice (e.g., CuI for Ullmann-type coupling), stoichiometry of SCN⁻ source (e.g., KSCN), and reaction time. Monitor progress via TLC or HPLC.

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : H NMR (δ ~6.5–7.5 ppm for aromatic protons, δ ~3.5 ppm for NH₂), C NMR (C-SCN resonance ~110–120 ppm).

- IR Spectroscopy : Confirm thiocyanate group via ν(SCN) stretch at ~2100–2150 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z ~231 (C₇H₅BrN₂S).

Cross-reference with analogous brominated anilines for pattern validation .

Q. How should this compound be stored to ensure stability, and what decomposition pathways are prevalent?

- Methodological Answer : Store in amber vials under inert atmosphere (N₂/Ar) at 0–4°C to prevent oxidation of the thiocyanate group or bromine displacement. Decomposition via hydrolysis (to 4-thiocyanatoaniline) or thermal degradation (>100°C) can occur; monitor purity periodically via HPLC .

Advanced Research Questions

Q. How do electronic and steric effects influence the regioselectivity of thiocyanation in 3-bromo-substituted anilines?

- Methodological Answer : The bromine atom acts as a strong electron-withdrawing group, directing thiocyanation to the para position via resonance stabilization of the transition state. Steric hindrance from adjacent substituents (e.g., methyl groups) may reduce reaction rates, as observed in 3-Bromo-4-methylaniline derivatives . Computational modeling (DFT) can predict regioselectivity trends by analyzing charge distribution and frontier orbitals.

Q. What experimental and computational approaches resolve contradictions in reported catalytic efficiencies for NAS reactions of bromoanilines?

- Methodological Answer : Discrepancies in catalytic yields (e.g., Cu vs. Pd catalysts) may arise from solvent polarity or trace moisture. Reproduce studies under standardized conditions (e.g., anhydrous DMF, 70°C) and use kinetic analysis (Arrhenius plots) to compare activation energies. Cross-validate with DFT calculations to identify rate-limiting steps .

Q. How can the thiocyanate group in this compound be leveraged for further functionalization in heterocyclic synthesis?

- Methodological Answer : The SCN group serves as a versatile intermediate for:

- Cyclization : React with CS₂ under basic conditions to form benzothiazoles.

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts.

Optimize conditions using kinetic studies (e.g., varying Pd loading, 1–5 mol%) and characterize products via X-ray crystallography .

Data Contradiction Analysis

Q. Why do reported melting points and purity levels vary for structurally similar brominated anilines?

- Methodological Answer : Variations arise from differences in purification methods (e.g., column chromatography vs. recrystallization) and hygroscopicity. For example, 3-Bromo-4-methylaniline has a reported mp of 27–30°C with >95% purity after recrystallization in hexane , while impurities from incomplete NAS can depress melting points. Implement strict drying protocols and use DSC to validate thermal properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。